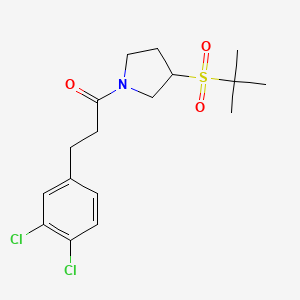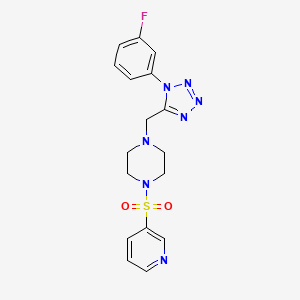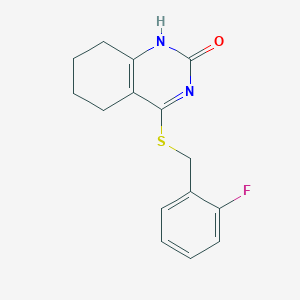
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques
Synthesis of Fluoroquinazolinones : 5-Fluoroquinazolinones and their analogs, like 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have been synthesized from fluoroanthranilic acids. These compounds are obtained through cyclocondensation of fluoroanthranilamide with acid chlorides or aromatic aldehydes, showcasing the diverse synthetic pathways for such compounds (Layeva et al., 2007).
Novel Synthesis Methods : Efficient, solvent-free synthesis methods for 2-aryl-1,2,3,4-tetrahydroquinazolines have been developed. This involves direct reactions of 2-aminobenzylamine with benzaldehyde derivatives, offering a simple and green approach to the synthesis of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Correa et al., 2002).
Biological and Pharmacological Studies
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, similar to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biological applications of such compounds in addressing microbial infections and oxidative stress (Menteşe et al., 2015).
Anticonvulsant and Antimicrobial Activities : Thioxoquinazolinone derivatives have shown promising results in anticonvulsant and antimicrobial activities, suggesting potential therapeutic applications of similar compounds in neurology and infection control (Rajasekaran et al., 2013).
Anticancer Evaluation : Quinazolinone derivatives have been evaluated for their anticancer properties, underscoring the potential of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in cancer research and therapy (Deep et al., 2013).
Chemical and Physical Properties
Study of Molecular Interactions : The study of lp⋯π intermolecular interactions in fluoro derivative triazole compounds, related to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, provides insights into the chemical behavior and interaction patterns of such molecules (Shukla et al., 2014).
Fluorescence Properties : The fluorescence properties of quinazolinone derivatives, as studied in various compounds, indicate potential applications in chemical sensing and imaging, relevant to compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Nair & Rajasekharan, 2004).
Advanced Applications
Radioiodination and Biodistribution : Studies on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice provide a basis for the potential use of 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).
SARS-CoV-2 Proteins Interaction : A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized and shown to be active against SARS-CoV-2 proteins, suggesting the potential application of related compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in antiviral research (Krysantieva et al., 2023).
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQLQYUGHPLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

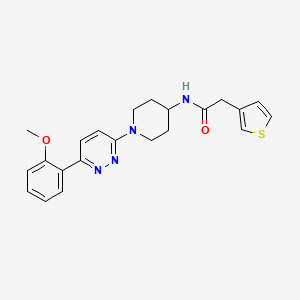
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
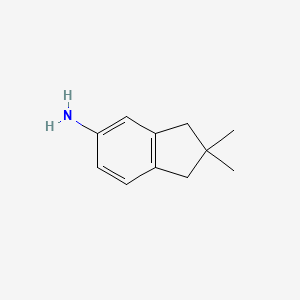
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
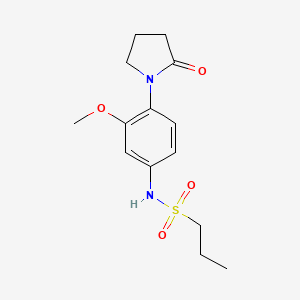
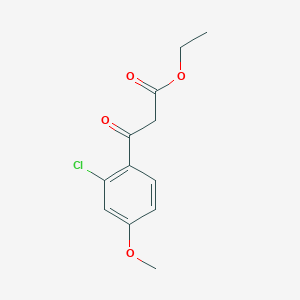
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
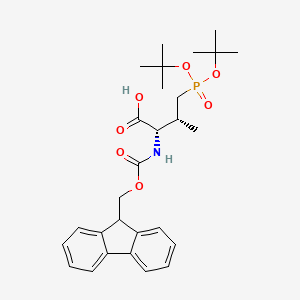
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
